
3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde
Vue d'ensemble
Description
3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde (3-BDFMBA) is an organic compound that has been widely studied for its potential applications in various scientific research fields. It is a derivative of benzaldehyde that has a difluoromethoxy substituent on the 4-position. The compound has a wide range of potential applications in biomedical studies, organic synthesis, and analytical chemistry.
Applications De Recherche Scientifique
Spectroscopic Analysis and Quantum Chemical Studies A detailed spectroscopic analysis of 4-(benzyloxy)benzaldehyde thiosemicarbazone, a compound structurally related to 3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde, highlights its applications in understanding molecular structure and interactions. Quantum chemical calculations, including DFT, NBO analysis, and nonlinear optical (NLO) behavior investigation, provide insights into its molecular interactions, charge transfer, and potential applications in materials science (Kumar et al., 2013).
Synthesis and Characterization of Novel Compounds Research on the synthesis and spectroscopic characterization of diazodibenzyloxy pyrazolines from chalcones, which include the benzyloxy moiety, contributes to the development of new compounds with potential applications in various fields including materials science and pharmaceuticals (Samad et al., 2015).
Antioxidant Activity and Physicochemical Properties The study of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, involving compounds with benzyloxy groups, emphasizes the importance of understanding their antioxidant activities and physicochemical properties. Such research has implications for drug development and the design of compounds with beneficial health effects (Yüksek et al., 2015).
Photocatalytic Applications Investigations into the photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts like graphitic carbon nitride highlight potential environmental applications. Such studies contribute to the development of greener and more sustainable chemical processes (Lima et al., 2017).
Catalysis and Organic Synthesis Research on the deoxyfluorination of benzaldehydes at room temperature showcases the development of novel methodologies in organic synthesis, with potential applications in the synthesis of complex molecules and pharmaceuticals (Melvin et al., 2019).
Propriétés
IUPAC Name |
4-(difluoromethoxy)-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c16-15(17)20-13-7-6-12(9-18)8-14(13)19-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVTWVXASGBUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

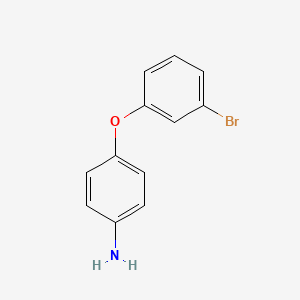


acetic acid](/img/structure/B3145595.png)
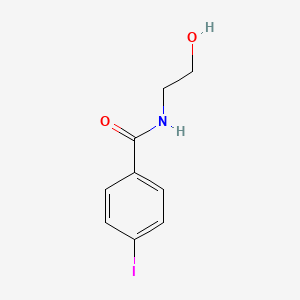

![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)
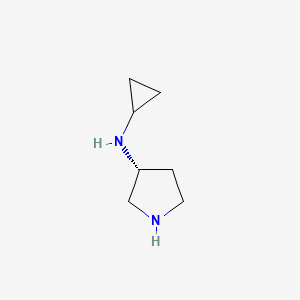
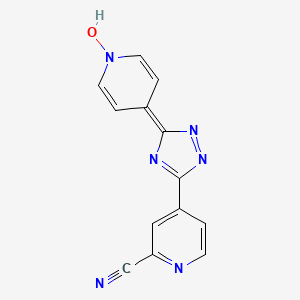

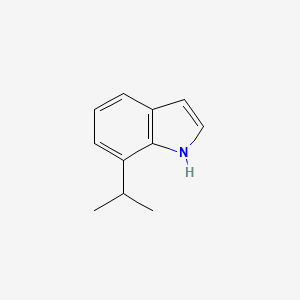

![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)
